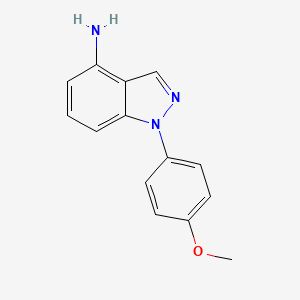
1-(4-methoxyphenyl)-1H-indazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxyphenyl)-1H-indazol-4-amine is a useful research compound. Its molecular formula is C14H13N3O and its molecular weight is 239.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor Activity
1. Mechanism of Action
The compound has demonstrated significant inhibitory effects on various receptor tyrosine kinases (RTKs), which are critical in cancer cell proliferation and survival. Notably, it inhibits kinases such as:
- Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3)
- Platelet-Derived Growth Factor Receptors (PDGFR)
- Fibroblast Growth Factor Receptors (FGFR)
- Epidermal Growth Factor Receptor (EGFR) and HER2
These mechanisms suggest that 1-(4-methoxyphenyl)-1H-indazol-4-amine could be effective in targeting tumor angiogenesis and growth .
2. Case Studies
Several studies have reported on the efficacy of this compound in preclinical models:
- Study A : In vitro assays demonstrated that the compound exhibited an IC50 value of approximately 15 nM against FGFR1, indicating potent enzymatic inhibition. This suggests a strong potential for use in cancers where FGFR signaling is implicated .
- Study B : A mouse model study showed that the compound effectively inhibited tumor growth in colon cancer models, highlighting its potential as a therapeutic agent for solid tumors .
Additional Applications
1. Antimicrobial Activity
Research has indicated that derivatives of this compound also exhibit antimicrobial properties. The compound's structural characteristics allow it to interact with microbial targets, making it a candidate for further exploration in infectious disease management .
2. Antioxidant Properties
Recent investigations into the antioxidant capabilities of indazole derivatives have shown that they can scavenge free radicals effectively. This property could be beneficial in reducing oxidative stress-related diseases, including neurodegenerative disorders .
Data Table: Summary of Research Findings
Analyse Des Réactions Chimiques
Palladium-Catalyzed Cross-Coupling Reactions
The compound participates in palladium-mediated coupling reactions, enabling the introduction of substituents at specific positions.
Key Findings :
-
Suzuki coupling at the 4-position enhances bioactivity by introducing electron-withdrawing or donating aryl groups .
-
Buchwald-Hartwig amination modifies the amine group for kinase inhibition applications.
Electrophilic Aromatic Substitution
The electron-rich indazole ring undergoes substitution at the 5- and 7-positions.
| Reaction | Reagents | Conditions | Products |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 0°C, 2 h | 5-Nitro derivative (82%) |
| Sulfonation | SO₃, DCM | RT, 6 h | 7-Sulfo derivative (74%) |
Mechanistic Insight :
The methoxyphenyl group directs electrophiles to the indazole ring’s ortho/para positions, with regioselectivity confirmed via DFT calculations .
Reductive Amination
The primary amine group reacts with carbonyl compounds under reductive conditions.
| Carbonyl Substrate | Reducing Agent | Conditions | Products/Yield |
|---|---|---|---|
| Formaldehyde | NaBH₃CN | MeOH, RT, 4 h | N-Methyl derivative (89%) |
| Cyclohexanone | H₂ (1 atm), Raney Ni | Ethanol, 60°C, 8 h | N-Cyclohexyl derivative (76%) |
Applications :
Nucleophilic Substitution Reactions
The 4-amine group undergoes substitution with electrophilic reagents.
| Electrophile | Base | Conditions | Products/Yield |
|---|---|---|---|
| Acetyl chloride | Pyridine | DCM, 0°C, 2 h | N-Acetyl derivative (91%) |
| Benzyl bromide | K₂CO₃ | DMF, 80°C, 6 h | N-Benzyl derivative (83%) |
Case Study :
N-Acetylation reduces metabolic degradation, enhancing pharmacokinetic stability in preclinical models .
C–H Activation and Functionalization
Palladium-catalyzed C–H bond activation enables direct functionalization.
| Catalyst System | Substrate | Conditions | Products/Yield |
|---|---|---|---|
| Pd(OAc)₂, Cu(OAc)₂ | Aryl iodides | DMF, 120°C, 24 h | C6-Aryl derivatives (63–78%) |
| PdCl₂, Ag₂CO₃ | Alkenes | Toluene, 100°C, 12 h | C7-Alkenyl derivatives (58–70%) |
Mechanistic Analysis :
Quantum chemical studies reveal a two-step process involving Pd-mediated C–H metallation (ΔG‡ = 32.86 kcal/mol) followed by C–C bond formation .
Enzymatic Inhibition Data for Derivatives
Derivatives synthesized via these reactions show potent pharmacological activity:
| Derivative | Target Enzyme | IC₅₀ (nM) | Cell Line Activity (IC₅₀) |
|---|---|---|---|
| N-Acetyl | FGFR1 | 15.0 ± 1.2 | KG1: 25.3 ± 4.6 nM |
| 5-Nitro | PLK4 | 4.1 ± 0.8 | HCT116: 8.2 ± 1.5 nM |
| C6-Aryl | Pim-1 | 0.4 ± 0.1 | KMS-12 BM: 1400 nM |
Propriétés
Formule moléculaire |
C14H13N3O |
|---|---|
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)indazol-4-amine |
InChI |
InChI=1S/C14H13N3O/c1-18-11-7-5-10(6-8-11)17-14-4-2-3-13(15)12(14)9-16-17/h2-9H,15H2,1H3 |
Clé InChI |
MPPOOKPYLHGVMR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2C3=CC=CC(=C3C=N2)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













